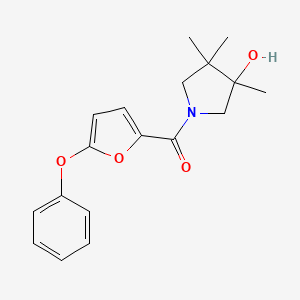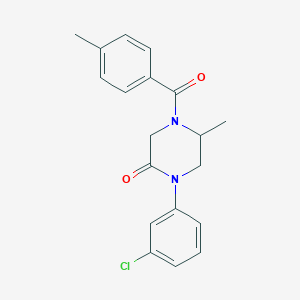
3,4,4-trimethyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,4,4-trimethyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-ol" is an organic molecule that likely exhibits unique chemical and physical properties due to its complex structure, which includes a pyrrolidinol core, a phenoxy group, and a furoyl group. Such compounds are of interest in organic synthesis and may have applications in material science, catalysis, or as intermediates in the synthesis of bioactive molecules.
Synthesis Analysis
Although direct synthesis routes for "this compound" are not readily available, related compounds, such as (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, have been synthesized via asymmetric 1,3-dipolar cycloaddition reactions (Kotian, Lin, El-Kattan, & Chand, 2005). These methods may offer insights into potential synthetic strategies for the target compound, involving key steps such as functional group transformations and ring-closure reactions.
Molecular Structure Analysis
The molecular structure of "this compound" would be characterized by its cyclic pyrrolidinol core, substituted by trimethyl groups that provide steric bulk and influence its three-dimensional conformation. The phenoxy and furoyl substituents would contribute to the compound's electronic properties, potentially affecting its reactivity and interactions with other molecules. Computational studies, such as density functional theory (DFT), could provide valuable insights into the electronic structure and molecular geometry (Singh, Rawat, & Sahu, 2014).
Safety and Hazards
Refer to the MSDS for detailed safety information, including handling precautions, toxicity, and environmental impact.
Propriétés
IUPAC Name |
(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-(5-phenoxyfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-17(2)11-19(12-18(17,3)21)16(20)14-9-10-15(23-14)22-13-7-5-4-6-8-13/h4-10,21H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQWKTFQIHVRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=CC=C(O2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-fluorophenyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5609916.png)
![N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5609929.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5609942.png)
![7-hydroxy-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B5609949.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(9H-purin-6-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5609971.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5609972.png)
![1-(4-methylphenyl)-4-[(4-propionylphenoxy)acetyl]-2-piperazinone](/img/structure/B5609988.png)

![N-[1-[(1,1-dioxidotetrahydro-3-thienyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B5610010.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[(2-methylphenyl)thio]acetyl}piperidin-4-ol](/img/structure/B5610025.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5610028.png)
![3-ethyl-8-{[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5610033.png)
![2-methyl-8-[3-(4-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5610041.png)
![rel-(3aS,6aS)-1-[(2'-methyl-2-biphenylyl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5610046.png)